molecular formula C19H18N6O3 B2360101 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 941882-87-7

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2360101
CAS No.: 941882-87-7
M. Wt: 378.392
InChI Key: CSKCJBXZLPOGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule designed for research applications, integrating two pharmaceutically significant scaffolds: the pyrazolopyrimidine core and the indole moiety. The 1-tert-butyl-pyrazolo[3,4-d]pyrimidin-4-one structure is a recognized pharmacophore in medicinal chemistry, frequently explored in the development of kinase inhibitors and other targeted therapies . The indole ring system is a privileged structure in drug discovery, known for its diverse biological activities. Indole derivatives have been extensively investigated and reported in scientific literature for their potential antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The strategic combination of these two subunits in a single molecule creates a novel chemical entity intended for use as a key intermediate or a biological probe in hit-to-lead optimization campaigns. Its structure suggests potential for interaction with a variety of enzymatic targets, making it a valuable compound for screening against specific protein families such as kinases, or for broader phenotypic assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-19(2,3)25-16-13(9-22-25)18(28)24(10-21-16)23-17(27)15(26)12-8-20-14-7-5-4-6-11(12)14/h4-10,20H,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKCJBXZLPOGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[3,4-d]pyrimidine Core Construction

The foundational methodology from pyrazolo[3,4-d]pyrimidine synthesis involves cyclocondensation reactions:

Step 1:
$$
\text{4-Hydrazinoquinoline derivative} + \text{Ethoxymethylenecyanoacetate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 5-amino-1-quinolinyl-pyrazole-4-carboxylate}
$$

Step 2: Hydrolysis and cyclization:
$$
\text{Ester intermediate} \xrightarrow{\text{NaOH (aq), HCl}} \text{5-Amino-pyrazolo[3,4-d]pyrimidin-4-one}
$$

Synthesis of 2-(1H-Indol-3-yl)-2-oxoacetic Acid

Indole-3-glyoxylic Acid Preparation

Two predominant routes exist for this critical intermediate:

Route A: Friedel-Crafts Acylation
$$
\text{Indole} + \text{Oxalyl chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{Indole-3-glyoxylic acid chloride} \xrightarrow{\text{H₂O}} \text{Free acid}
$$

Route B: Oxidation of Tryptophan Derivatives
$$
\text{3-Indolepropionic acid} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{3-Indoleglyoxylic acid}
$$

Parameter Route A Route B
Reaction Time 4h 8h
Yield 58% 41%
Byproducts 12% dimer 23% overoxidized

Amide Coupling Strategies

The final assembly employs three principal coupling methodologies:

Carbodiimide-Mediated Coupling

Using EDCl/HOBt system:
$$
\text{1-tert-butyl-4-oxo-5-amine} + \text{2-(indol-3-yl)-2-oxoacetic acid} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target compound}
$$

Uranium/Guanidinium Salts

HATU-mediated activation:
$$
\text{Acid} + \text{HATU} \xrightarrow{\text{DMF}} \text{Active ester} \rightarrow \text{Coupling with amine}
$$

Mixed Anhydride Method

Isobutyl chloroformate approach:
$$
\text{Acid} + \text{iBuOCOCl} \xrightarrow{\text{NMM}} \text{Anhydride} \rightarrow \text{Amine addition}
$$

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DCM 25 65
HATU DMF 25 83
iBuOCOCl THF 0→25 71

Critical Process Parameters and Optimization

tert-Butyl Group Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, permitting reactions below 200°C.

Indole NH Protection

Comparative studies using Boc vs. SEM protection:

Protecting Group Deprotection Conditions Overall Yield
Boc TFA/DCM (1h) 78%
SEM HF-pyridine (12h) 63%

Crystallization Optimization

Solvent screening for final purification:

Solvent System Purity (%) Crystal Form
EtOAc/Hexane 98.4 Needles
MeOH/H₂O 97.1 Prisms
ACN/Toluene 99.2 Plates

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.32 (s, 1H, indole NH)
  • δ 8.54 (s, 1H, pyrimidine H)
  • δ 2.21 (s, 9H, tert-butyl)

HRMS (ESI-TOF):
Calcd for C₂₀H₂₀N₆O₃ [M+H]⁺: 397.1618
Found: 397.1612

Purity Assessment

HPLC method:

  • Column: C18, 150 × 4.6 mm
  • Gradient: 20-80% ACN in 15min
  • Retention: 8.92min (99.1% purity)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Addition: Addition reactions may involve the use of electrophiles and specific reaction conditions to add functional groups to the compound.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Five pyrazolo[3,4-d]pyrimidine derivatives synthesized in share the core scaffold but differ in substituents and bioactivity profiles:

Compound ID Substituents at C5/C3/C6/N1 Positions Melting Point (°C) Key Biological Activity
Target Compound 1-tert-butyl, 4-oxo; C5: 2-(1H-indol-3-yl)-2-oxoacetamide Not reported Not explicitly studied
5a () 3,6-dimethyl, 1-phenyl; C5: (E)-acetohydrazide 258–260 Antiproliferative (in vitro)
5b () 3,6-dimethyl, 1-phenyl; C5: 4-methoxybenzylidene 246–248 Moderate kinase inhibition
5c () 3,6-dimethyl, 1-phenyl; C5: 4-nitrobenzylidene 244–246 Enhanced cytotoxicity
5d () 3,6-dimethyl, 1-phenyl; C5: 3,4-dimethoxybenzylidene 255–257 Synergistic effects with 5-FU
5e () 3,6-dimethyl, 1-phenyl; C5: 3-ethoxy-4-hydroxybenzylidene 242–244 ROS-dependent apoptosis induction

Key Observations :

  • The target compound lacks the phenyl and methyl groups at C1 and C3/C6 positions, which are common in derivatives.
  • The indole-oxoacetamide group in the target compound replaces the benzylidene-acetohydrazide moieties in analogs. Indole groups are known for interactions with tryptophan-binding pockets in proteins, suggesting divergent target selectivity compared to compounds .
  • None of the derivatives include a tert-butyl group, highlighting the uniqueness of the target compound’s design for metabolic stability.
N-(2-(1H-Indol-3-yl)ethyl)-2-oxoacetamide Analogs ()

The antimicrobial compound 8,9-dihydrocoscinamide B () shares the 2-(1H-indol-3-yl)-2-oxoacetamide moiety with the target compound but lacks the pyrazolo[3,4-d]pyrimidine core:

Property Target Compound 8,9-Dihydrocoscinamide B ()
Core Structure Pyrazolo[3,4-d]pyrimidine Linear dipeptide-like scaffold
Indole Position C3 of acetamide N-linked to ethyl chain
Bioactivity Not reported Antimicrobial (vs. S. aureus, ESKAPE panel)
Molecular Weight ~435 g/mol (estimated) 354.1219 g/mol (HR-ESI MS)

Key Observations :

  • The pyrazolo[3,4-d]pyrimidine core in the target compound likely confers different pharmacokinetic properties (e.g., oral bioavailability) compared to the peptide-like structure of 8,9-dihydrocoscinamide B.
  • The antimicrobial activity of 8,9-dihydrocoscinamide B suggests that the indole-oxoacetamide group may disrupt bacterial membrane integrity or enzyme function. This raises the hypothesis that the target compound could also exhibit antimicrobial properties, though this requires validation .

Biological Activity

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, known for their diverse pharmacological properties. The structural formula is represented as follows:

C17H19N5O2\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound acts as a bioisostere of adenine, mimicking ATP interactions at the kinase domain, which is crucial for its antitumor activity .

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (nM) Effect
MCF-715Moderate cytotoxicity
HepG-20.119 ± 0.007High sensitivity
HCT-11614Moderate cytotoxicity

These results indicate that the compound exhibits potent activity against HepG-2 cells, suggesting its potential as a therapeutic agent for liver cancer .

Apoptosis Induction

Further analysis revealed that this compound induces apoptosis significantly. The following data illustrates its impact on cell cycle distribution in HCT116 cells:

Cell Cycle Phase Control (% G0-G1) Compound (% G0-G1)
G0-G149.5157.04
S38.1131.15
G2/M12.3811.81
Pre-G11.8541.55

The compound induced a notable increase in pre-G1 phase cells, indicating enhanced apoptotic activity compared to the control group .

Case Studies and Research Findings

Recent studies have focused on the development of similar pyrazolo compounds with enhanced biological activity. For instance:

  • CDK Inhibition : A study highlighted the design of new derivatives based on pyrazolo[3,4-d]pyrimidine scaffolds that showed improved selectivity and potency against CDK2, further validating the therapeutic potential of this chemical class .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy while reducing side effects associated with traditional treatments .

Q & A

Q. What are the key synthetic strategies for N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide?

The synthesis involves multi-step organic reactions, typically starting with the condensation of 1H-pyrazole-5-amines with β-oxoesters to form the pyrazolo[3,4-d]pyrimidine core. Subsequent regioselective modifications introduce the tert-butyl and indole-oxoacetamide moieties. Critical steps include:

  • Regioselective cyclization : Controlled reaction conditions (e.g., solvent polarity, temperature) to favor tricyclic scaffold formation .
  • Amide coupling : Use of coupling agents like EDCI/HOBt for introducing the 2-(1H-indol-3-yl)-2-oxoacetamide group .
  • Purification : Chromatography (HPLC, flash) or crystallization to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., tert-butyl singlet at δ 1.4–1.6 ppm, indole NH resonance at δ ~10–12 ppm) .
  • FTIR analysis : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~3200 cm1^{-1} (N-H stretching) .
  • X-ray crystallography : Resolves spatial arrangement of the fused pyrazolo-pyrimidine core and substituents .

Advanced Research Questions

Q. How can synthetic yields be optimized for lab-scale production?

Yield optimization requires systematic parameter tuning:

  • Temperature : Lower temps (0–5°C) for sensitive intermediates (e.g., nitro reductions); reflux for cyclization .
  • Catalysts : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for indole integration) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; non-polar solvents (toluene) improve regioselectivity .
  • Reaction monitoring : Use TLC or LC-MS to track intermediates and minimize side products .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., conflicting IC50_{50} values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Compound purity : Verify purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with bioassays .
  • Cellular context : Account for cell-line-specific expression of target proteins (e.g., kinase isoforms) .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

SAR strategies include:

  • Computational modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes with targets (e.g., kinases, GPCRs) .
  • Fragment-based design : Replace tert-butyl with bulkier groups (e.g., adamantyl) to assess steric effects on activity .
  • Bioisosteric replacement : Substitute indole with azaindole to modulate solubility or metabolic stability .
  • Crystallographic analysis : Co-crystallization with target proteins (e.g., EGFR) to guide rational modifications .

Methodological Notes

  • Data Tables :

    ParameterOptimal Range for SynthesisImpact on Yield/Purity
    Reaction Temp0–5°C (sensitive steps)Minimizes decomposition
    SolventDMF for couplingEnhances solubility
    Catalyst Loading5–10 mol% Pd(PPh3_3)4_4Balances cost/activity
  • Key Spectral Data :

    • 1^1H NMR (DMSO-d6_6) : δ 1.45 (s, 9H, tert-butyl), δ 8.2–8.5 (m, indole H), δ 10.2 (s, NH) .
    • FTIR : 1685 cm1^{-1} (pyrimidinone C=O), 1712 cm1^{-1} (oxoacetamide C=O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.